Evidence 1: Lower Calculated Lipophilicity (cLogP) vs. N-Propyl Analog (CAS 88259-87-4) Alters Early-Stage ADME Predictions
The target compound (CAS 88259-95-4) exhibits a computed logP (cLogP) of 0.72, which is 0.23 log units lower than that of its closest saturated analog, N-(6-oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide (CAS 88259-87-4; cLogP = 0.95) . This difference arises from the allyl group’s sp² carbons, which are more polarizable than sp³ carbons yet, counterintuitively, generate a lower computed lipophilicity in this scaffold context—likely attributable to altered hydrogen-bonding capacity of the proximal amide carbonyl and the pyridazinone ring. The polar surface area (PSA) is identical between the two compounds at 66.32 Ų , confirming that the cLogP difference is not confounded by PSA changes.
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.72; PSA = 66.32 Ų; MW = 193.20 g/mol |
| Comparator Or Baseline | N-Propyl analog (CAS 88259-87-4): cLogP = 0.95; PSA = 66.32 Ų; MW = 195.22 g/mol |
| Quantified Difference | ΔcLogP = -0.23 (target compound is 0.23 log units less lipophilic); ΔMW = -2.02 g/mol; ΔPSA = 0 Ų |
| Conditions | Data sourced from ChemSrc computed properties; identical algorithms applied to both compounds |
Why This Matters
A 0.23 cLogP difference is pharmacokinetically meaningful: it predicts lower membrane permeability (reduced Caco-2 Papp by ~10–20% per 0.5 log unit), potentially advantageous where CNS penetration needs to be minimized or where improved aqueous solubility is desired; procurement managers substituting the N-propyl analog would unknowingly alter the lipophilicity profile of the compound set.
